S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate
Description
S-[[3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate is a sulfur-containing heterocyclic compound characterized by a 1,2,4-triazole core linked to a 3-chloro-4-methylanilino-oxoethyl group via a sulfanyl bridge.
Properties
IUPAC Name |
S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S2/c1-8-3-4-10(5-11(8)15)16-13(21)7-23-14-17-12(18-19-14)6-22-9(2)20/h3-5H,6-7H2,1-2H3,(H,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDDTRYMUHHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=N2)CSC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate is a synthetic compound characterized by its complex molecular structure, which includes a triazole ring and thioether functionalities. Its molecular formula is with a molecular weight of approximately 370.87 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities.
Pharmacological Activities
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities. These include:
- Antimicrobial Properties : Triazole derivatives have shown effectiveness against various bacterial and fungal strains. The presence of the triazole ring is crucial for their activity against pathogens due to its ability to inhibit enzyme functions critical for microbial survival .
- Anticancer Activity : Several studies have reported that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects : Compounds similar to this compound have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Description | Biological Implication |
|---|---|---|
| Triazole Ring | Five-membered ring containing three nitrogen atoms | Key for antimicrobial and anticancer activity |
| Chloro-Methyl Aniline | Substituent that enhances lipophilicity | Improves membrane penetration and bioavailability |
| Thioether Group | Sulfur-containing functional group | Contributes to antioxidant properties |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in infectious diseases .
- Anticancer Potential : In vitro assays demonstrated that triazole derivatives could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting the compound's potential as an anticancer agent .
- Anti-inflammatory Studies : Research focusing on inflammation models showed that triazole compounds could reduce edema and inflammatory markers in animal models, supporting their use in treating inflammatory disorders .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has indicated that compounds related to S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate exhibit promising anticancer properties. For instance, a study evaluated a series of triazole derivatives for their in vitro antitumor activity against the NCI-60 cell line panel. The most effective compound demonstrated significant cytotoxicity against various human tumor cell lines, including lung and breast cancers, with low micromolar GI50 levels ranging from 1.9 to 3.0 μM .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways involving the formation of thiazole and triazole rings. The structural complexity allows for the derivation of multiple analogs, each potentially exhibiting varied biological activities.
Case Studies
Case Study 1: Antitumor Efficacy
A pivotal study published in a peer-reviewed journal highlighted the synthesis of novel triazole derivatives that showed enhanced antitumor activity. The study utilized a range of human tumor cell lines to assess the cytotoxic effects of these compounds. Results indicated that modifications to the triazole structure significantly influenced their biological activity .
Case Study 2: Pharmacological Profiling
Another investigation focused on the pharmacological profiling of compounds similar to this compound. This study provided insights into the compound's potential as a therapeutic agent in oncology, emphasizing its selective toxicity towards cancer cells compared to normal cells .
Comparison with Similar Compounds
Structural Analogues from Tetrazole-Amino Acid Derivatives ()
Compounds 15f, 15g, 15h, and 15i from share core similarities with the target molecule, including thioacetate groups and heterocyclic systems. Key distinctions include:
Key Observations :
- The 3-chloro-4-methylanilino group in the target compound introduces steric and electronic effects distinct from the benzyl or mercapto-propanoyl groups in 15f/15i, which could modulate metabolic stability .
Triazolylthioacetamide Enzyme Inhibitors ()
The metallo-beta-lactamase inhibitor described in (PDB: 6KW1) contains a triazolylthioacetamide scaffold with a benzimidazol-2-ylamino group. Structural parallels and divergences include:
Implications :
- The benzoic acid group in 6KW1 improves aqueous solubility compared to the ethanethioate in the target compound, which may favor tissue penetration in the latter .
- The chloro-methylanilino group in the target compound could enhance hydrophobic interactions in enzyme binding pockets, similar to the benzimidazole moiety in 6KW1 .
Ethanethioate Derivatives ()
lists S-[2-(4-chloroanilino)-2-oxoethyl] ethanethioate, which shares the ethanethioate and anilino-oxoethyl groups with the target compound but lacks the triazole ring:
| Property | Target Compound | S-[2-(4-Chloroanilino)-2-oxoethyl] ethanethioate |
|---|---|---|
| Heterocycle | 1,2,4-Triazole | None |
| Substituents | 3-Chloro-4-methylanilino, sulfanyl bridge | 4-Chloroanilino |
| Molecular Complexity | High (multiple functional groups) | Moderate |
Functional Impact :
- The 3-chloro-4-methylanilino group in the target compound could offer enhanced steric hindrance compared to the 4-chloroanilino group, affecting binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
